{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride
Description
Molecular Formula: C₇H₁₆Cl₂N₂ CAS: Not explicitly listed in the evidence, but suppliers like Changzhou Yonghe Fine Chemical Co., Ltd. () and Enamine Ltd. () list it under identifiers such as MDL: EN300-1698415. Structure: Features a bicyclo[2.1.1]hexane scaffold with a methyl group on the nitrogen atom (2-aza) and a methanamine substituent at position 1, forming a dihydrochloride salt.
Properties
IUPAC Name |
(2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-7(9,3-6)5-8;;/h6H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPVUVVSQXFSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-43-3 | |
| Record name | {2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride is a bicyclic amine with significant potential in medicinal chemistry and organic synthesis. Its unique bicyclic structure, characterized by the incorporation of nitrogen within the ring system, allows for diverse biological interactions, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 171.17 g/mol
- IUPAC Name : (2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine dihydrochloride
- Canonical SMILES : CN1CC2CC1(C2)CN.Cl.Cl
The compound exhibits a rigid structure due to its bicyclic framework, which enhances its stability and potential for specific interactions with biological targets.
Research indicates that {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural characteristics suggest that it could modulate receptor activity, influencing various physiological processes such as mood regulation and cognitive function.
Antimicrobial Activity
Studies have shown promising antibacterial properties of compounds related to this bicyclic amine structure. For example, derivatives have demonstrated significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) reported as low as 0.03125 μg/mL in some cases .
Neuropharmacological Effects
The compound's potential in treating neurological disorders is notable. Research has indicated that similar bicyclic amines can exhibit anxiolytic and antidepressant effects by selectively targeting serotonin receptors, particularly the 5-HT2C receptor . This selectivity is crucial for minimizing side effects typically associated with broader-spectrum psychotropic drugs.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of bicyclic amines demonstrated that compounds structurally related to {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited an MIC range of <0.03125–0.25 μg/mL against resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria .
Case Study 2: Neuropharmacological Assessment
In a preclinical study assessing the effects of similar compounds on anxiety-like behaviors in rodent models, it was found that certain bicyclic amines significantly reduced anxiety levels without the sedative effects commonly seen with traditional anxiolytics. This suggests a favorable side effect profile for potential therapeutic applications in anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.1.1]hexane | Structure | Lacks the methanamine group, affecting reactivity |
| 1-Methyl-2-azabicyclo[2.1.1]hexane | Structure | Different methyl substitution pattern may influence pharmacokinetics |
| Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride | Structure | Contains an ester group that alters solubility |
The unique combination of functional groups in {2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine enhances its reactivity and interaction with biological targets compared to similar compounds.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences, molecular formulas, and applications of related bicyclic amines (see –9):
Key Structural Differences
- Substituent Variations: Methanamine (primary amine) vs. methanol (hydroxyl) or acetic acid (carboxylic acid) groups alter solubility, reactivity, and target interactions .
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
